1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a unique structure that combines a pyridine ring with a tetrahydroquinoline moiety
Properties
CAS No. |
1355229-06-9 |
|---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-17(22-19(2,3)4)11-12-18(20-14)21-13-7-9-15-8-5-6-10-16(15)21/h5-6,8,10-12H,7,9,13H2,1-4H3 |
InChI Key |
DERQUTFOHKAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridine Intermediate
The 5-(tert-butylthio)-6-methylpyridin-2-yl fragment is generally synthesized by:
- Starting from a 2-halopyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) substituted at the 6-position with a methyl group.
- Introduction of the tert-butylthio group at the 5-position via nucleophilic aromatic substitution using tert-butylthiol or its anion under controlled conditions.
This step requires careful control of reaction conditions to avoid polysubstitution or side reactions.
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety can be synthesized via:
- Catalytic hydrogenation of quinoline derivatives.
- Borrowing hydrogen methodology starting from 2-aminobenzyl alcohols and secondary alcohols, which allows atom-efficient synthesis of tetrahydroquinolines without external reducing agents, producing water as the only byproduct. This method uses a manganese pincer complex catalyst with bases such as potassium hydride or potassium hydroxide to facilitate C–C and C–N bond formation in a one-pot reaction.
Coupling to Form the Target Compound
The final step involves coupling the pyridine intermediate with the tetrahydroquinoline nitrogen:
- This can be achieved by nucleophilic substitution of the halogen on the pyridine ring by the tetrahydroquinoline nitrogen.
- Alternatively, condensation reactions under mild conditions can be employed to form the C–N bond.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethyl ether, with bases like triethylamine to scavenge generated acids and promote coupling.
Detailed Synthetic Procedure Example
Research Findings and Optimization Notes
- The borrowing hydrogen method for tetrahydroquinoline synthesis is highly selective and environmentally friendly, avoiding external reducing agents and minimizing byproducts.
- The tert-butylthio group enhances lipophilicity but requires mild conditions during substitution to prevent decomposition or side reactions.
- Use of triethylamine or similar bases during coupling improves yields by neutralizing acids formed and driving the reaction forward.
- Purification typically involves washing with dilute acid and base solutions, drying over sodium sulfate, and chromatographic filtration on neutral alumina to obtain pure product.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Pyridine substitution | NaH, tert-butylthiol, THF/DMF, 0–25 °C | Selective substitution at 5-position |
| Tetrahydroquinoline synthesis | Mn pincer catalyst, KH/KOH, DME, 80–100 °C | Atom-efficient, water byproduct |
| Coupling reaction | Triethylamine, DCM, RT to reflux | High yield, mild conditions |
| Purification | Acid/base washes, Na2SO4 drying, alumina filtration | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of functional materials such as fluorescent dyes and conjugated polymers.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include electron transfer processes and interactions with biological receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
tert-Butyl mercaptan: Another compound featuring the tert-butylthio group, used in different applications.
Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles: Compounds with similar sulfur-containing groups, used in the synthesis of functional materials.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a pyridine ring and a tetrahydroquinoline moiety, along with the presence of the tert-butylthio group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a tetrahydroquinoline moiety and a pyridine ring with a tert-butylthio substituent. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can influence cellular signaling pathways and exhibit therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 265.42 g/mol. Its structure can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which can disrupt metabolic pathways in cancer cells and other disease states.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.
- Thiol Interaction : The tert-butylthio group may interact with thiol-containing proteins, which are crucial for many cellular functions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of tetrahydroquinoline derivatives. For instance, a series of synthesized 1,2,3,4-tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines. Among these, certain derivatives exhibited significant inhibition of LPS-induced NF-κB transcriptional activity and demonstrated potent cytotoxicity against various cancer cell lines including MDA-MB-231 and PC-3 .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 6g | MDA-MB-231 | 0.5 | High |
| 6g | PC-3 | 0.7 | High |
Neuroprotective Effects
The mechanism by which tetrahydroquinolines exert neuroprotective effects has been explored through their ability to modulate neurotransmitter systems. For example, compounds similar to this compound have shown selective binding to dopamine receptors (D4R) while inhibiting β-arrestin recruitment . This biased signaling could lead to reduced side effects commonly associated with non-selective receptor agonists.
Case Studies
Several case studies illustrate the potential applications of this compound in medicinal chemistry:
- Case Study on Cancer Treatment :
- Neuropharmacological Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
